![molecular formula C17H15N3OS2 B5875208 N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5875208.png)
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the conversion of glutamine to glutamate. This molecule has gained significant attention in the field of cancer research due to its potential as a therapeutic agent against various types of cancer.
作用机制
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide inhibits glutaminase activity by binding to the active site of the enzyme. This prevents the conversion of glutamine to glutamate, which is necessary for cancer cell growth and proliferation. By inhibiting this process, N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide effectively starves cancer cells of the nutrients they need to survive.
Biochemical and Physiological Effects:
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase activity, N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been shown to decrease the levels of glutamate and other metabolites in cancer cells. N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to administer and study. N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide is also highly specific for glutaminase, which makes it a useful tool for studying the role of glutaminase in cancer cell proliferation. However, N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has some limitations as well. It can be difficult to administer in vivo, and its effectiveness can be limited by the development of resistance in cancer cells.
未来方向
There are several future directions for research involving N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide. One area of interest is the development of more effective delivery methods for N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide, such as nanoparticles or liposomes. Another area of research is the development of combination therapies involving N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide and other cancer drugs. Additionally, further studies are needed to better understand the mechanisms of resistance to N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide in cancer cells. Overall, N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has significant potential as a therapeutic agent against cancer, and further research is needed to fully explore its potential.
合成方法
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide can be synthesized using a multi-step process involving the reaction of 2-aminobenzothiazole with 2-bromoacetophenone, followed by the reaction of the resulting product with thiourea and propionyl chloride. The final product is obtained by purification through column chromatography.
科学研究应用
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been extensively studied for its potential as a therapeutic agent against cancer. Studies have shown that N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide inhibits glutaminase activity in cancer cells, leading to a decrease in glutamate production and a subsequent decrease in cancer cell proliferation. N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been shown to be effective against various types of cancer, including breast, lung, and colon cancer.
属性
IUPAC Name |
N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-2-15(21)20-17(22)19-12-8-4-3-7-11(12)16-18-13-9-5-6-10-14(13)23-16/h3-10H,2H2,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGARKXCHCGEJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5875140.png)
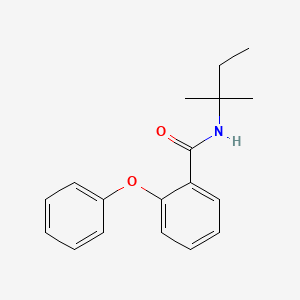
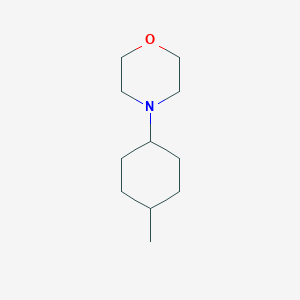
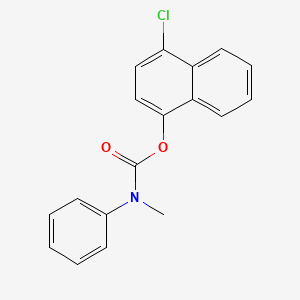
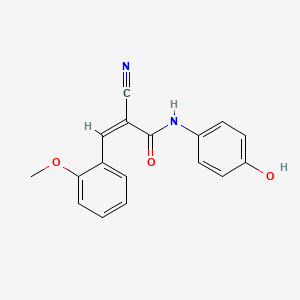
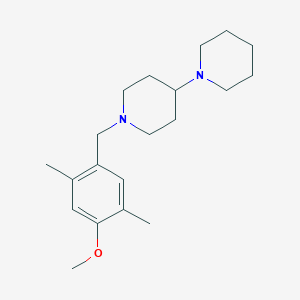
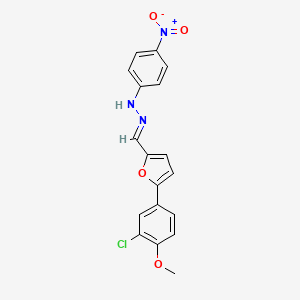
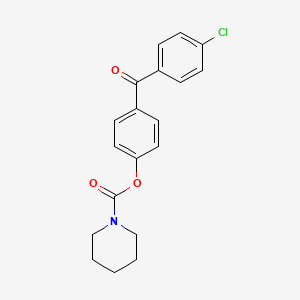
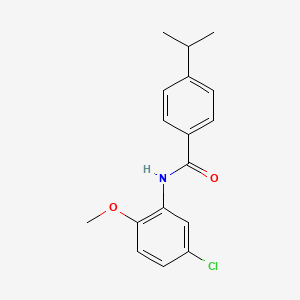
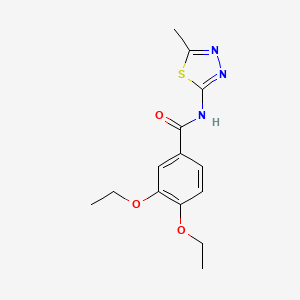
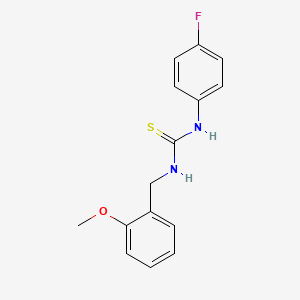
![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5875233.png)
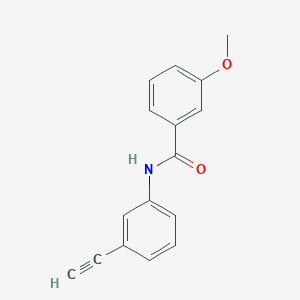
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(3-methylphenoxy)acetamide](/img/structure/B5875236.png)